Bicyclo[2.2.1]heptane-7-carbaldehyde
Description
Bicyclo[2.2.1]heptane-7-carbaldehyde is a bicyclic monoterpene derivative characterized by a norbornane framework (two fused cyclohexane rings) with a carbaldehyde functional group at the 7-position. This compound is part of a broader class of bicyclic terpenoids, which are widely studied for their structural rigidity and applications in organic synthesis, pharmaceuticals, and natural product chemistry. The bicyclo[2.2.1]heptane skeleton provides steric constraints that influence reactivity and stereochemistry, while the carbaldehyde group enables nucleophilic additions and serves as a precursor for further functionalization .
Natural occurrence of bicyclo[2.2.1]heptane derivatives has been documented in plant volatile oils, such as in Evodia rutaecarpa (Wu Zhu Yu), where related compounds like 2,2-dimethyl-3-methylene-bicyclo[2.2.1]heptane constitute over 22% of the volatile oil .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-8-6-1-2-7(8)4-3-6/h5-8H,1-4H2 |
InChI Key |
COCMJEFDBAORNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2C=O |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
1. Synthesis of Complex Organic Molecules
Bicyclo[2.2.1]heptane-7-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that lead to the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. The compound can participate in cycloaddition reactions, particularly formal [4 + 2] cycloadditions, which are essential in constructing bicyclic structures relevant to medicinal chemistry.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Cycloaddition | Participates in [4 + 2] cycloaddition reactions | |
| Nucleophilic Addition | Reacts with various nucleophiles | |
| Electrophilic Substitution | Forms derivatives through electrophilic attack |
Pharmaceutical Applications
2. Potential Anticancer Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential anticancer agents. For instance, a derivative known as compound 2e has shown promising results in inhibiting cell migration in cancer models by acting as an antagonist to chemokine receptors involved in metastasis .
Case Study: Efficacy Against Pancreatic Cancer
In studies involving CFPAC1 pancreatic cancer cells, treatment with compound 2e resulted in a marked reduction in cell migration compared to untreated controls, highlighting its therapeutic potential against metastatic cancers.
Table 2: Biological Activity of Compound 2e
| Compound | CXCR2 IC50 (nM) | Selectivity (CXCR2/CXCR1) | Stability in Human Plasma (%) |
|---|---|---|---|
| Compound 2e | 48 | >188-fold | >99% after 45 min |
Materials Science Applications
3. Use in Polymer Chemistry
The structural characteristics of this compound make it suitable for applications in polymer chemistry. Its ability to undergo various chemical transformations allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Unique Chemical Behavior
This compound exhibits unique reactivity patterns compared to other bicyclic compounds due to the position of its formyl group, which influences its behavior in nucleophilic substitution reactions. Studies indicate that compounds with similar structures can demonstrate unusual stability towards nucleophilic attacks, making them valuable in synthetic applications where selectivity is crucial .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The table below highlights key structural analogs of bicyclo[2.2.1]heptane-7-carbaldehyde, emphasizing substituent positions, functional groups, and physicochemical properties:
Key Observations:
- Functional Group Diversity : The oxo group in (1R,4R)-1,7-dimethyl-2-oxo derivative increases polarity and boiling point (244.4°C vs. unmodified analogs) . The 7-oxabicyclo analog replaces a carbon with oxygen, enhancing hydrogen-bonding capacity .
- Aromatic Substituents : Bulky aryl groups (e.g., phenyl, methoxyphenyl) in CAS 656259-94-8 increase molecular weight and hydrophobicity, suggesting applications in drug design or materials science .
Preparation Methods
Classical Diels-Alder Approach
Cyclopentadiene and α,β-unsaturated aldehydes undergo [4+2] cycloaddition to form bicyclic intermediates. Subsequent oxidation or functional group manipulation yields the target aldehyde. For example:
-
Reactants : Cyclopentadiene + Crotonaldehyde
-
Catalyst : Lewis acids (e.g., AlCl₃) or thermal activation
Limitations : Low yields due to competing side reactions and the need for expensive crotonaldehyde.
Modified Diels-Alder with Acyclic Olefins
A patent (EP1254882A1) describes an economical two-step process:
-
Step 1 : Diels-Alder reaction between 2-butene and cyclopentadiene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
-
Step 2 : Isomerization using acid catalysts (e.g., H₂SO₄) at 150–250°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane, followed by ozonolysis to the aldehyde.
Advantages :
-
Uses inexpensive 2-butene instead of crotonaldehyde.
-
Achieves 85–90% conversion efficiency in the isomerization step.
Organocatalytic Asymmetric Synthesis
An enantioselective formal [4+2] cycloaddition strategy was developed using α′-ethoxycarbonyl cyclopentenones and nitroolefins:
-
Catalyst : Chiral tertiary amines (e.g., Cinchona alkaloids)
-
Conditions : Mild, solvent-free, room temperature
Mechanistic Insight : Hydrogen-bonding interactions between the catalyst and substrates control stereoselectivity.
Hydrogenation-Cyclization Sequences
Reductive Amination and Cyclization
A five-step synthesis from 4-acetamidophenol involves:
-
Catalytic hydrogenation to cis/trans-N-(4-hydroxycyclohexyl)-acetamide.
-
Methanesulfonylation and cyclization under basic conditions.
Key Step : Cyclization of N-(4-mesyloxycyclohexyl)-acetamide in ethanol/water at pH 1.5–2.0.
Trifluoroacetyl Protection Strategy
A Chinese patent (CN102633804A) outlines:
-
Protection of trans-4-aminocyclohexanol with trifluoroacetic anhydride.
-
Sulfonylation and cyclization in aqueous ethanol with weak bases (e.g., K₂CO₃).
Advantage : High selectivity for the aldehyde group without hydroxyl interference.
One-Pot Isomerization-Carbonylation
A novel method avoids multi-step sequences by combining isomerization and carbonylation in a single reactor:
-
Reactants : 2-butene + cyclopentadiene
-
Catalyst : Pd/C with CO gas
-
Conditions : 80°C, 10 atm CO pressure
Comparative Analysis of Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Diels-Alder | Cyclopentadiene + Crotonaldehyde | AlCl₃, 150°C | 33–48 | Well-established | Low yield, expensive reagents |
| Modified Diels-Alder | 2-butene + Cyclopentadiene | H₂SO₄, 200°C | 85–90 | Cost-effective, high conversion | Requires harsh conditions |
| Organocatalytic | Cyclopentenones + Nitroolefins | Chiral amines, RT | 72–89 | Enantioselective, mild conditions | Limited substrate scope |
| Hydrogenation-Cyclization | 4-Acetamidophenol | PtO₂, H₂, ethanol/water | 18–36 | Scalable | Multi-step, moderate yield |
| One-Pot Isomerization | 2-butene + CO | Pd/C, 80°C, 10 atm CO | 68 | Simplified process | High-pressure equipment needed |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing bicyclo[2.2.1]heptane-7-carbaldehyde derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bicyclo[2.2.1]heptane derivatives often employs multistep routes involving cycloaddition, halogenation, or oxidation. For example, Fraser and Swingle (1970) demonstrated that azabicyclo derivatives can be synthesized via five-step pathways, with yields varying based on catalysts (e.g., platinum oxide) and stereochemical control . For carbaldehyde derivatives, oxidation of alcohol precursors (e.g., using PCC or Swern conditions) is common. Critical parameters include temperature control (<0°C for sensitive intermediates) and solvent polarity to minimize side reactions. Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading .
Q. How can the stereochemistry of this compound substituents be characterized experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing endo vs. exo configurations. For instance, highlights the use of NOE correlations to assign bromo and fluoro substituents in bicyclo[2.2.1]heptane analogs. X-ray crystallography is also recommended for resolving ambiguities, particularly when bulky groups (e.g., sulfonamides) induce conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
